molecular formula C8H11NO4 B14299747 methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate

methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate

Katalognummer: B14299747
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: PRVDKNJYSJZVBH-IIFDLGOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes an ester, a hydroxyl group, and an imine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form the imine, followed by esterification and hydroxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of raw materials, catalysts, and purification methods are critical factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially modulating their activity. The ester and hydroxyl groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (E)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate: An isomer with a different configuration around the double bond.

    Ethyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl (Z)-2-(aminomethyl)-3-hydroxybut-2-enoate: Lacks the acetyl group, resulting in different chemical properties.

Uniqueness

Methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both an imine and a hydroxyl group in the same molecule allows for diverse chemical transformations and interactions.

Eigenschaften

Molekularformel

C8H11NO4

Molekulargewicht

185.18 g/mol

IUPAC-Name

methyl (Z)-2-(acetyliminomethyl)-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H11NO4/c1-5(10)7(8(12)13-3)4-9-6(2)11/h4,10H,1-3H3/b7-5-,9-4?

InChI-Schlüssel

PRVDKNJYSJZVBH-IIFDLGOGSA-N

Isomerische SMILES

C/C(=C(\C=NC(=O)C)/C(=O)OC)/O

Kanonische SMILES

CC(=C(C=NC(=O)C)C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.